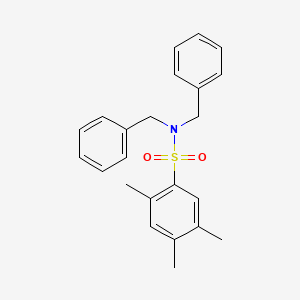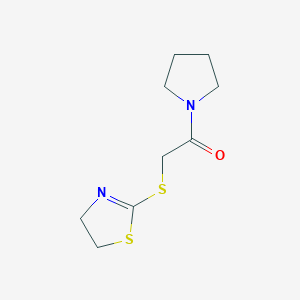
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone, also known as DTPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTPE is a thiazoline-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has also been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been shown to possess various biochemical and physiological effects. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of acetylcholinesterase, which could potentially lead to the development of new drugs for the treatment of Alzheimer's disease.
実験室実験の利点と制限
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has several advantages and limitations for lab experiments. One advantage of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone is that it is relatively easy to synthesize using various methods. Another advantage of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone is that it possesses various biochemical and physiological effects, making it a potential candidate for the development of new drugs. One limitation of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone is that its mechanism of action is not fully understood, which could make it difficult to develop new drugs based on its activity.
将来の方向性
There are several future directions for further research on 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone. One direction is to further study its mechanism of action, which could potentially lead to the development of new drugs for the treatment of various diseases. Another direction is to study its potential applications in the synthesis of new materials, such as polymers and nanoparticles. Additionally, further research could be conducted to determine the optimal dosage and administration of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone for its potential applications in various fields.
合成法
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone can be synthesized using various methods, including the reaction of 2-aminothiazoline with 2-bromo-1-(1-pyrrolidinyl)ethanone in the presence of a base. Another method involves the reaction of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetic acid with 1-bromo-2-(1-pyrrolidinyl)ethanone in the presence of a base. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone can also be synthesized using other methods, such as the reaction of 2-aminothiazoline with 2-chloro-1-(1-pyrrolidinyl)ethanone in the presence of a base.
科学的研究の応用
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has also been studied for its potential applications in the synthesis of new materials, such as polymers and nanoparticles.
特性
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS2/c12-8(11-4-1-2-5-11)7-14-9-10-3-6-13-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXDILAFABJTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)
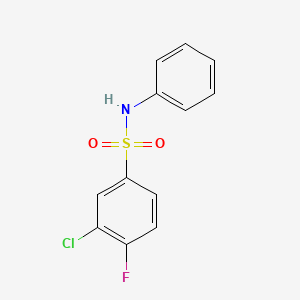
![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
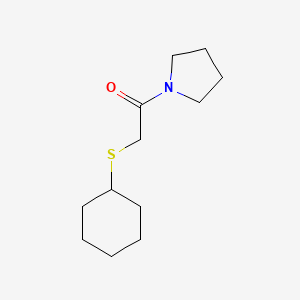
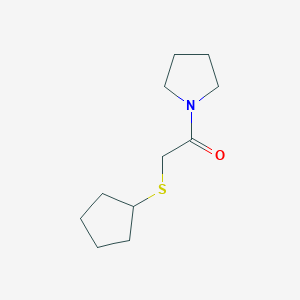
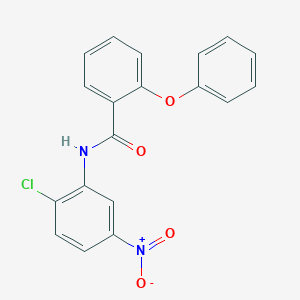
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)
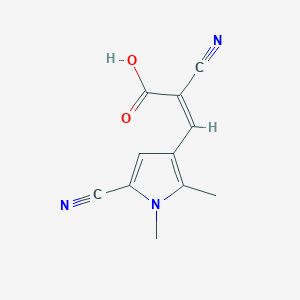
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467243.png)

